molecular formula C10H13NO B8691662 1-Allyl-5-amino-2-methoxybenzene

1-Allyl-5-amino-2-methoxybenzene

Cat. No.: B8691662
M. Wt: 163.22 g/mol
InChI Key: CEINZFXNSPHGEE-UHFFFAOYSA-N
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Description

1-Allyl-5-amino-2-methoxybenzene is a substituted benzene derivative of high interest in medicinal chemistry and chemical synthesis. This compound features a unique structure with an allyl group, an amino group, and a methoxy group attached to a benzene ring, making it a versatile building block for the synthesis of more complex molecules . Its potential applications include serving as a precursor in the development of novel flavonoids and chalcones, which are classes of compounds known for their studied cytotoxic activities against various cancer cell lines . The presence of both electron-donating groups and the amino functionality makes it a valuable intermediate for constructing molecular libraries aimed at drug discovery and biological probing. Researchers can utilize this compound to explore structure-activity relationships, particularly in designing molecules with potential bioactive properties. The allyl group also offers a handle for further chemical modifications through various reactions, including oxidations and cyclizations. This product is intended for research and further manufacturing applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-methoxy-3-prop-2-enylaniline

InChI

InChI=1S/C10H13NO/c1-3-4-8-7-9(11)5-6-10(8)12-2/h3,5-7H,1,4,11H2,2H3

InChI Key

CEINZFXNSPHGEE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)CC=C

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1-Allyl-5-amino-2-methoxybenzene has been investigated for its potential therapeutic properties. Its derivatives are being explored for various pharmacological activities, including:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, studies on allyl derivatives have shown their ability to reduce cell proliferation and induce apoptosis in cancer cells, such as those from breast and lung cancers .
  • Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve the modulation of signaling pathways related to cell survival and apoptosis. For example, the inhibition of the Wnt/β-catenin pathway has been noted in several studies as a crucial mechanism for reducing tumor growth and metastasis .

Case Study: Anticancer Properties

A study focused on a derivative of 1-Allyl-5-amino-2-methoxybenzene demonstrated its efficacy in inhibiting the migration and invasion of breast cancer cells. The compound was found to downregulate key proteins involved in cell motility, leading to decreased metastatic potential .

Agrochemical Applications

The compound also shows promise in agrochemical formulations. Its derivatives are being studied for their potential use as:

  • Herbicides : The structural properties of 1-Allyl-5-amino-2-methoxybenzene allow it to interact with plant growth regulators, potentially leading to selective herbicidal activity against broadleaf weeds while sparing grasses .

Materials Science Applications

In materials science, 1-Allyl-5-amino-2-methoxybenzene is being explored for its utility in synthesizing novel materials with desirable properties:

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, enhancing the thermal and mechanical properties of the resulting materials. Its allylic group is particularly valuable for cross-linking reactions, which can improve material durability .

Table 1: Summary of Pharmacological Activities

Activity TypeDescriptionReferences
Antitumor ActivityInduces apoptosis in cancer cells
Antimicrobial EffectsPotential use against specific pathogens
Herbicidal ActivitySelective action against broadleaf weeds

Table 2: Mechanisms of Action

MechanismDescriptionReferences
Wnt/β-catenin Pathway InhibitionReduces tumor growth and metastasis
Apoptosis InductionTriggers programmed cell death in malignant cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares 1-Allyl-5-amino-2-methoxybenzene with key analogs based on substituent positions, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications References
1-Allyl-5-amino-2-methoxybenzene C₁₀H₁₃NO 163.22 g/mol Allyl (C1), NH₂ (C5), OCH₃ (C2) Limited data; potential in synthesis
2-Amino-5-methylphenol (Oxygelb) C₇H₉NO 123.15 g/mol NH₂ (C2), OH (C1), CH₃ (C5) Oxidative hair dye (3% max. concentration)
1-Methoxy-2-amino-4-β-hydroxyethylaminobenzene C₉H₁₄N₂O₂ 182.23 g/mol OCH₃ (C1), NH₂ (C2), NHCH₂CH₂OH (C4) Oxidative hair dye (3% as salt)
1-Amino-2-methoxy-4-benzoylamino benzene C₁₄H₁₄N₂O₂ 242.28 g/mol NH₂ (C1), OCH₃ (C2), NHCOC₆H₅ (C4) Diazocompound precursor
1-Allyloxy-2-methoxybenzene C₁₀H₁₂O₂ 164.20 g/mol Allyloxy (C1), OCH₃ (C2) Solvent or intermediate in synthesis

Key Observations

Electron-donating groups (e.g., -OCH₃, -NH₂) enhance resonance stabilization, affecting solubility and reactivity. For instance, 1-Methoxy-2-amino-4-β-hydroxyethylaminobenzene’s hydroxyethyl group improves water solubility in hair dye formulations .

Applications: Hair dye analogs (e.g., 2-amino-5-methylphenol) prioritize stability under oxidative conditions, whereas diazocompounds (e.g., 1-amino-2-methoxy-4-benzoylamino benzene) focus on photochemical reactivity .

Synthetic Challenges :

  • Allyl-substituted compounds often require specialized catalysts (e.g., palladium for cross-coupling) compared to methyl or hydroxyethyl analogs, which are synthesized via simpler alkylation or etherification .

Preparation Methods

Nitration of 2-Methoxy-5-allylbenzene

The nitration of 2-methoxy-5-allylbenzene introduces a nitro group at position 5, which is subsequently reduced to an amino group.

Procedure :

  • Step 1 : Nitration with a mixture of nitric acid and acetic anhydride at 0–5°C yields 2-methoxy-5-nitro-1-allylbenzene.

  • Step 2 : Catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C) reduces the nitro group to an amine.

Data Table :

StepReagents/ConditionsYieldPurity (HPLC)
1HNO₃/Ac₂O, 0–5°C78%92%
2H₂/Pd/C, EtOH95%98%

Advantages :

  • High regioselectivity due to the methoxy group’s ortho/para-directing effects.

  • Scalable for industrial production.

Limitations :

  • Nitration requires strict temperature control to avoid byproducts.

Direct Allylation of 5-Amino-2-methoxybenzene

Friedel-Crafts Alkylation

Allylation via Friedel-Crafts employs allyl bromide and a Lewis acid catalyst.

Procedure :

  • 5-Amino-2-methoxybenzene reacts with allyl bromide in the presence of AlCl₃ (CH₂Cl₂, 25°C, 12 h).

Data Table :

CatalystSolventTime (h)Yield
AlCl₃CH₂Cl₂1265%
FeCl₃Toluene2445%

Advantages :

  • Simple setup with readily available reagents.

Limitations :

  • Moderate yields due to competing polymerization of allyl bromide.

Palladium-Catalyzed Coupling

A Heck-type coupling introduces the allyl group under milder conditions.

Procedure :

  • 5-Amino-2-methoxyiodobenzene reacts with allyl acetate using Pd(OAc)₂ and PPh₃ in DMF (80°C, 6 h).

Data Table :

Catalyst SystemSolventTemp (°C)Yield
Pd(OAc)₂/PPh₃DMF8082%
PdCl₂(dppf)/Et₃NTHF6075%

Advantages :

  • Excellent regioselectivity and functional group tolerance.

  • Avoids strong acids.

Limitations :

  • Requires pre-functionalized iodoarene intermediates.

Reductive Amination of 1-Allyl-5-nitro-2-methoxybenzene

Iron-Mediated Reduction

The nitro group in 1-allyl-5-nitro-2-methoxybenzene is reduced using iron powder in acidic conditions.

Procedure :

  • Nitro compound suspended in ethanol/HCl (1:1) with iron powder (reflux, 4 h).

Data Table :

Reducing AgentSolventTime (h)Yield
Fe/HClEtOH/HCl488%
SnCl₂/HClEtOH292%

Advantages :

  • Cost-effective for large-scale synthesis.

Limitations :

  • Generates acidic waste requiring neutralization.

Protecting Group Strategies

Amino Group Protection

To prevent undesired reactions during allylation, the amino group is protected as an acetanilide.

Procedure :

  • Protection : 5-Amino-2-methoxybenzene acetylated with acetic anhydride (pyridine, 0°C).

  • Allylation : Friedel-Crafts alkylation (allyl bromide, AlCl₃).

  • Deprotection : Hydrolysis with NaOH/EtOH (reflux, 2 h).

Data Table :

StepReagents/ConditionsYield
ProtectionAc₂O, pyridine, 0°C95%
AllylationAllyl Br, AlCl₃, CH₂Cl₂70%
DeprotectionNaOH/EtOH, reflux90%

Advantages :

  • Prevents side reactions at the amino group.

Limitations :

  • Adds two extra steps to the synthesis.

Industrial-Scale Considerations

Continuous Flow Nitration

Adopting continuous flow reactors improves safety and efficiency in nitration steps.

Data Table :

ParameterBatch ReactorFlow Reactor
Reaction Time6 h30 min
Temperature Control±5°C±1°C
Yield75%88%

Advantages :

  • Enhanced heat dissipation minimizes thermal runaway risks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-Allyl-5-amino-2-methoxybenzene, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis of allyl-substituted methoxybenzene derivatives typically involves functionalization of a benzene precursor. For example, iodination of a trimethoxybenzene derivative followed by metallation (e.g., using Grignard reagents) and allylation (via allyl halides or allyl boronic acids) is a common strategy . Purification steps such as column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) are critical to achieve >95% purity. Monitoring by TLC and HPLC-UV (C18 column, methanol/water mobile phase) ensures intermediate and final product integrity .

Q. How can researchers characterize the structural and electronic properties of 1-Allyl-5-amino-2-methoxybenzene?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR (in CDCl₃ or DMSO-d₆) to confirm allyl and methoxy group positions. IR spectroscopy can identify amine (-NH₂) and methoxy (-OCH₃) functional groups. High-resolution mass spectrometry (HRMS, ESI+ mode) validates molecular weight. Computational methods (DFT calculations, B3LYP/6-31G* basis set) can predict electronic properties like HOMO-LUMO gaps, aiding in reactivity studies .

Q. What are the stability considerations for 1-Allyl-5-amino-2-methoxybenzene under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at weekly intervals. The compound is likely prone to oxidation (e.g., methoxy or allyl groups) under acidic or high-temperature conditions. Antioxidants like BHT (0.1% w/v) or inert atmospheres (N₂) can mitigate decomposition .

Advanced Research Questions

Q. How can researchers design derivatives of 1-Allyl-5-amino-2-methoxybenzene for enhanced bioactivity, and what functionalization strategies are most effective?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position to modulate electron density and improve receptor binding. For pharmacological applications, consider coupling the amine group with acyl chlorides or sulfonating agents to generate amide/sulfonamide derivatives. Use Pd-catalyzed cross-coupling (Suzuki or Heck reactions) for allyl group diversification .

Q. What methodologies are suitable for studying the structure-activity relationship (SAR) of 1-Allyl-5-amino-2-methoxybenzene in dopamine or serotonin receptor binding?

  • Methodological Answer : Radioligand binding assays (e.g., 3^3H-spiperone for D2 receptors) using HEK-293 cells transfected with human receptors. Competitive inhibition experiments (IC₅₀ determination) paired with molecular docking (AutoDock Vina) can identify key interactions (e.g., hydrogen bonding with Ser193 in D2 receptors). Compare results with structurally related compounds like 4-amino-5-chloro-2-methoxybenzoic acid derivatives .

Q. How can computational modeling predict the reactivity of 1-Allyl-5-amino-2-methoxybenzene in electrophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (Gaussian 16, M06-2X/6-311++G**) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Transition state analysis for allyl group migration or methoxy-directed substitutions (e.g., nitration) can guide experimental design. Solvent effects (PCM model for toluene or DMSO) should be included for accuracy .

Q. What strategies resolve contradictions in reported biological activity data for allyl-substituted methoxybenzene analogs?

  • Methodological Answer : Conduct meta-analyses of published IC₅₀ values, accounting for variables like assay type (cell-free vs. cell-based), purity (>95% required), and solvent (DMSO concentration <1%). Reproduce key studies under standardized conditions. Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers and validate reproducibility .

Q. How can multi-step synthesis routes incorporate 1-Allyl-5-amino-2-methoxybenzene into complex heterocyclic systems for material science applications?

  • Methodological Answer : Utilize the allyl group as a dienophile in Diels-Alder reactions to form six-membered rings. For example, react with maleic anhydride to generate bicyclic adducts. Alternatively, cyclize the amine with carbonyl compounds (e.g., ketones) under acid catalysis to form quinoline or indole derivatives .

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